Fmoc-Dap-OH.HCl
Description
Significance of Diaminopropionic Acid as a Non-Canonical Amino Acid in Peptide Chemistry
Diaminopropionic acid (Dap) is an amino acid not found in the standard genetic code, hence its designation as "non-canonical." Its structure is similar to the proteinogenic amino acid alanine (B10760859) but with an additional amino group on its side chain. This seemingly small difference has profound implications for peptide chemistry. The presence of a second amino group provides a site for chemical modification, allowing for the introduction of various functionalities onto the peptide backbone.
The incorporation of Dap into peptides has been instrumental in a variety of research areas. sci-hub.stnih.gov For instance, replacing lysine (B10760008) with Dap, which has a shorter side chain, has been used to study the influence of side-chain length on the stability of alpha-helical structures in peptides. sci-hub.st Furthermore, the unique pKa of Dap's side-chain amino group (around 6.3) allows for the design of pH-responsive peptides. chemistryviews.org These peptides can exhibit different charge states and, consequently, different activities in the slightly acidic environments often found in tumor tissues compared to normal tissues. chemistryviews.org This property is being explored for the development of targeted anticancer peptides that are more active in the tumor microenvironment, potentially reducing side effects. chemistryviews.org
Role of Fmoc Protection in Solid-Phase Peptide Synthesis Methodologies
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and rapid assembly of peptide chains. aip.orgaltabioscience.com A key principle of SPPS is the use of protecting groups to prevent unwanted side reactions during the sequential addition of amino acids. altabioscience.com The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids. altabioscience.comwikipedia.org
The Fmoc group is favored in many SPPS strategies due to its base-labile nature. wikipedia.org It remains stable under the acidic conditions often used to remove side-chain protecting groups but can be readily cleaved by a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgchempep.com This orthogonality allows for the selective deprotection of the α-amino group, enabling the next amino acid in the sequence to be coupled without disturbing other protected functionalities on the growing peptide chain. wikipedia.orgtotal-synthesis.comnih.gov
Another advantage of the Fmoc group is that its cleavage releases dibenzofulvene, a byproduct that absorbs strongly in the UV spectrum. wikipedia.orgchempep.com This allows for the real-time monitoring of the deprotection step, ensuring that the reaction has gone to completion before proceeding with the next coupling cycle. wikipedia.orgchempep.com The widespread adoption of Fmoc chemistry has facilitated the synthesis of complex and modified peptides, including those with post-translational modifications like glycosylation and phosphorylation. total-synthesis.comnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H19ClN2O4 |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C18H18N2O4.ClH/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22);1H |
InChI Key |
GJIUYXQXIOYBMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Fmoc Dap Oh.hcl and Its Derivatives
General Synthetic Routes for Fmoc-Dap-OH.HCl Analogues
The preparation of Fmoc-protected diaminopropionic acid (Dap) analogues often involves carefully orchestrated protection and functionalization steps to ensure regioselectivity and high purity of the final product.
Stepwise Protection and Functionalization Protocols
A common and versatile approach to synthesizing Fmoc-Dap-OH and its analogues relies on a stepwise methodology starting from readily available precursors. This allows for precise control over the introduction of protecting groups and functional moieties. For instance, the synthesis of Nα-Fmoc-L-2,3-diaminopropionic acid hydrochloride can be achieved from a suitably protected aspartic acid derivative.
The process typically involves the selective protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. The side-chain carboxyl group can then be converted into an amino group through a Hofmann rearrangement. This transformation is a key step in converting an acidic side chain into a basic one, thus generating the diaminopropionic acid backbone. Subsequent deprotection and salt formation steps yield the desired this compound. The choice of protecting groups for the side chain is crucial to ensure orthogonality, allowing for their selective removal without affecting the Fmoc group or the peptide backbone during solid-phase peptide synthesis (SPPS). altabioscience.combiosynth.com
Efficient and Scalable Synthetic Approaches
While stepwise methods offer precision, there is a continuous drive to develop more efficient and scalable syntheses to meet the demands of peptide synthesis and pharmaceutical research. An example of a more streamlined approach is the synthesis of Nα-Fmoc-Nγ-tert-butyloxycarbonyl-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH), a close analogue of Fmoc-Dap derivatives. A patented method describes a two-step process starting from Fmoc-Gln-OH. google.com
In the first step, Fmoc-Gln-OH undergoes a Hofmann rearrangement using iodobenzene (B50100) diacetate (DiPa) in a mixed solvent system to yield Fmoc-Dab-OH. google.com Subsequently, the side-chain amino group is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) ((Boc)2O). google.com This method avoids the need for hydrogenation steps, which are often problematic in large-scale production, and is reported to be simple, cost-effective, and high-yielding, making it suitable for industrial applications. google.com Similar principles can be applied to develop scalable syntheses for Fmoc-Dap-OH derivatives.
Development of Side-Chain Modified Fmoc-Dap-OH Derivatives
The functionalization of the side-chain amino group of Fmoc-Dap-OH opens up a vast chemical space for creating peptides with tailored properties. Various strategies have been developed to introduce a wide range of modifications.
Mono- and Bis-Alkylation Strategies
The selective alkylation of the side-chain amino group of Fmoc-Dap-OH derivatives allows for the introduction of alkyl groups, which can modulate the basicity, lipophilicity, and conformational properties of the resulting peptides. A methodology for the facile synthesis of side-chain mono- or bis-methylated Fmoc-Dap, -Dab, and -Orn amino acids has been developed. rsc.org This approach involves probing the reactivity of commercially available Fmoc amino acids to achieve selective methylation. rsc.org
Nickel-catalyzed enantioselective deaminative alkylation of amino acid derivatives with unactivated olefins represents another advanced strategy for C-C bond formation, offering a pathway to more complex alkylated derivatives. organic-chemistry.org Furthermore, asymmetric phase-transfer catalytic alkylation has been reported for the enantioselective synthesis of α-alkyl-α,β-diaminopropionic acids, providing access to chiral side-chain modified building blocks. nih.gov
| Starting Material | Alkylation Reagent | Product |
| Fmoc-Dap-OH derivative | Methyl iodide | Mono- or Bis-methylated Fmoc-Dap-OH |
| Amino acid derivative | Unactivated olefin | Enantioenriched alkylated amino acid |
| N(1)-Boc-2-phenyl-2-imidazoline-4-carboxylic acid tert-butyl ester | Alkyl halide | (S)-α-alkyl-α,β-diaminopropionic acid derivative |
Acylation and Other Functional Group Incorporations
Acylation of the side-chain amino group is a straightforward method to introduce a variety of functional groups. For example, Fmoc-Dap(Ac)-OH, where the side chain is acetylated, is a commercially available building block used in peptide synthesis. biosynth.com The acetylation can be achieved using standard acylation conditions, such as reacting Fmoc-Dap-OH with acetic anhydride (B1165640) or acetyl chloride in the presence of a base.
Beyond simple acylation, a diverse array of functionalities can be incorporated. For instance, the synthesis of Fmoc-Dap(Boc)-OH involves the introduction of a Boc protecting group onto the side-chain amine. advancedchemtech.comactivotec.com Other protecting groups like the benzyloxycarbonyl (Z) group in Fmoc-Dap(Z)-OH and the methyltrityl (Mtt) group in Fmoc-L-Dap(Mtt)-OH have also been utilized, providing orthogonal protection schemes for complex peptide synthesis. iris-biotech.desigmaaldrich.com
| Derivative | Side-Chain Functional Group | CAS Number |
| Fmoc-Dap(Ac)-OH | Acetyl | 181952-29-4 |
| Fmoc-Dap(Boc)-OH | tert-Butoxycarbonyl | 162558-25-0 |
| Fmoc-Dap(Z)-OH | Benzyloxycarbonyl | 204316-36-9 |
| Fmoc-L-Dap(Mtt)-OH | Methyltrityl | 654670-89-0 |
Synthesis of Azido-Functionalized Derivatives
Azido-functionalized amino acids are valuable tools in chemical biology, particularly for their use in bioorthogonal reactions like the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry"). An efficient two-step synthesis of Fmoc-protected L-azidoalanine (Fmoc-Ala(N3)-OH or Fmoc-Dap(N3)-OH) from readily available Fmoc-protected asparagine has been reported. cam.ac.ukresearchgate.net
The synthesis starts with the Hofmann rearrangement of Fmoc-Asn-OH to produce the amine precursor, Fmoc-Dap-OH. cam.ac.uk This is followed by a diazo-transfer reaction to convert the side-chain amino group into an azide (B81097). cam.ac.uk To enhance safety and scalability, imidazole-1-sulfonyl azide hydrochloride is used as the diazo-transfer reagent, which is a stable and storable alternative to other potentially explosive reagents. cam.ac.uk This synthetic route is high-yielding and does not require extensive purification, making the resulting azido (B1232118) amino acids suitable for solid-phase peptide synthesis. researchgate.net
| Precursor | Key Reactions | Product |
| Fmoc-Asn-OH | 1. Hofmann Rearrangement2. Diazo-Transfer | Fmoc-Dap(N3)-OH |
| Fmoc-Gln-OH | 1. Hofmann Rearrangement2. Diazo-Transfer | Fmoc-Dab(N3)-OH |
Novel Reagents and Catalysis in this compound Synthesis
The synthesis of Fmoc-protected amino acids and their derivatives, such as this compound, is continuously evolving with the introduction of novel reagents and catalytic systems. These advancements aim to improve efficiency, selectivity, and environmental sustainability compared to traditional methods. This section explores two such innovative approaches: the use of molecular sieves to promote reactions and the application of photoredox/cobaloxime catalysis for forming crucial amide and peptide bonds.
Molecular Sieve Promoted Reactions
Molecular sieves, typically zeolites or similar microporous materials, have emerged as effective promoters in organic synthesis. Their utility in the context of Fmoc-amino acid chemistry is particularly noted in promoting reactions under mild conditions, often acting as a solid base or dehydrating agent. A key application is in the selective N-alkylation of amino acid side chains.
Research has demonstrated a synthetic strategy for the side-chain mono-N-alkylation of ortho-nitrosulfonyl (o-Ns) protected Fmoc-amino acids, including Fmoc-Dap(Ns)-OH, using 4 Å molecular sieves. nih.govresearchgate.net In this methodology, the molecular sieves act as a base to facilitate the N-alkylation reaction with an appropriate alkyl halide. nih.gov This approach is advantageous as it proceeds under mild conditions and avoids harsh bases that could compromise the sensitive Fmoc protecting group or the chiral integrity of the amino acid. researchgate.net The reaction is performed on the protected form of the diaminopropionic acid side chain to ensure selectivity. researchgate.net This method provides an efficient route to prepare site-specifically alkylated peptide building blocks. nih.gov
The table below summarizes the conditions for this molecular sieve-promoted reaction.
| Feature | Description |
| Reactant | o-Ns-protected basic Fmoc-amino acids (e.g., Fmoc-Dap(Ns)-OH) |
| Reagent | Alkyl halide |
| Promoter | Activated 4 Å molecular sieves |
| Function of Promoter | Acts as a base |
| Conditions | Mild |
| Outcome | Selective side-chain mono-N-alkylation |
Photoredox/Cobaloxime Catalysis in Amide and Peptide Bond Formation
Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the formation of various chemical bonds through single-electron transfer (SET) pathways. thieme-connect.comrsc.org This strategy has been successfully applied to the modification of amino acids and the formation of peptide bonds, offering a mild alternative to traditional coupling reagents. thieme-connect.comnih.gov
Photoredox Catalysis: This approach typically involves a photocatalyst, often an iridium or ruthenium complex, that becomes excited upon absorbing visible light. The excited catalyst can then engage in SET processes, activating substrates to form radical intermediates. rsc.org In the context of peptide synthesis, this can be used for C-terminal modifications and decarboxylative couplings to form new bonds. rsc.org For instance, photoredox catalysis can enable challenging C(sp²)–O cross-coupling reactions in peptides under mild conditions. nih.gov It has also been utilized for the decarboxylative macrocyclization of peptides, demonstrating its utility in synthesizing complex peptide structures. nih.gov
Cobaloxime Catalysis: Cobaloximes, which are cobalt complexes that mimic the reactivity of coenzyme B12, have been identified as versatile catalysts for radical transformations. researchgate.netnih.govresearchgate.net They can act as catalysts for hydrogen atom transfer (HAT) processes, enabling dehydrogenative radical coupling reactions. researchgate.net In many applications, cobaloxime catalysts are used in a dual-catalytic system with a photoredox catalyst. acs.org This synergistic approach combines the light-absorbing properties of the photocatalyst with the unique reactivity of the cobalt complex. acs.orgacs.org For example, a dual photoredox/cobaloxime system can facilitate cross-dehydrogenative coupling between amines and other substrates without the need for stoichiometric oxidants, generating the desired product and hydrogen gas as the only byproduct. acs.org This type of catalysis is relevant for forming C-N bonds, a fundamental step in creating amide and peptide linkages from different precursors.
The table below outlines key features of these catalytic systems.
| Catalysis Type | Key Components | Mechanism | Relevant Applications |
| Photoredox | Photocatalyst (e.g., Iridium complex), Visible Light | Single-Electron Transfer (SET) | Peptide C-terminal modification, Decarboxylative couplings, Macrocyclization rsc.orgnih.gov |
| Dual Photoredox/ Cobaloxime | Photocatalyst, Cobaloxime catalyst, Visible Light | Combined SET and Hydrogen Atom Transfer (HAT) | Cross-dehydrogenative coupling, C-N bond formation acs.org |
Orthogonal Protection Strategies in Fmoc Dap Oh.hcl Chemistry
Principles of Orthogonal Protecting Group Chemistry in SPPS
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support. biosynth.com A critical aspect of this methodology is the use of protecting groups to temporarily block reactive functional groups on the amino acids, thereby preventing unwanted side reactions during peptide bond formation. biosynth.compeptide.com
The concept of "orthogonality" in protecting group chemistry is paramount for the synthesis of complex peptides. iris-biotech.denih.gov Orthogonal protecting groups are sets of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one group while others remain intact. iris-biotech.dewikipedia.org This principle is fundamental when incorporating amino acids with reactive side chains, such as the β-amino group of Dap.
In the widely used Fmoc/tBu strategy for SPPS, the Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.dewikipedia.org The side chains of most amino acids are protected with acid-labile groups, such as the tert-butyl (tBu) group, which are stable to the basic conditions of Fmoc deprotection but are cleaved at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA). iris-biotech.dewikipedia.org
For an amino acid like Dap, a third orthogonal protecting group is required for the side-chain β-amino group. This side-chain protecting group must be stable to both the basic conditions used for Nα-Fmoc removal and the acidic conditions used for the final cleavage of tBu-based protecting groups. This three-dimensional orthogonality allows for the selective deprotection of the β-amino group at any point during the synthesis, enabling on-resin modifications such as cyclization, branching, or the attachment of labels and other moieties. thaiscience.info
The selection of an appropriate orthogonal protecting group for the Dap side chain is therefore crucial and depends on the specific synthetic strategy and the desired final peptide structure. A variety of such protecting groups have been developed, each with its own unique cleavage conditions, offering chemists a versatile toolbox for advanced peptide synthesis.
Chemoselective Deprotection Protocols and Reagent Systems
The selective removal of side-chain protecting groups from the Dap residue is a critical step that enables site-specific modifications. The choice of deprotection reagent and conditions is dictated by the nature of the protecting group and the need to preserve other protecting groups on the peptide chain.
A standard and widely used method for the removal of both Dde and ivDde protecting groups involves treatment with a solution of 2% hydrazine (B178648) in a solvent such as N,N-dimethylformamide (DMF). sigmaaldrich.comd-nb.infopeptide.com This protocol is effective but possesses a significant drawback: hydrazine can also cleave the Nα-Fmoc group. sigmaaldrich.com Consequently, when employing this strategy, the peptide backbone is typically fully assembled, and the N-terminal amino group is protected with a Boc (tert-butyloxycarbonyl) group before the Dde or ivDde group is removed. sigmaaldrich.compeptide.com The progress of the deprotection can often be monitored spectrophotometrically, as the cleavage of Dde and ivDde by hydrazine produces a chromophoric indazole derivative that absorbs light around 290 nm. sigmaaldrich.comsigmaaldrich-jp.com
To achieve true orthogonality with the Fmoc group, an alternative deprotection system using hydroxylamine (B1172632) hydrochloride and imidazole (B134444) has been developed. sigmaaldrich.compeptide.com This reagent combination, typically used in a 1.3:1 ratio in N-methylpyrrolidone (NMP), allows for the selective removal of the Dde group without affecting the Fmoc protection. sigmaaldrich.compeptide.com This enables side-chain modification to be performed at any stage of the peptide synthesis, offering greater flexibility in the synthetic design. sigmaaldrich.com
| Reagent System | Target Protecting Group(s) | Typical Conditions | Orthogonality with Fmoc | Key Considerations |
| 2% Hydrazine in DMF | Dde, ivDde | Room temperature, multiple treatments of short duration (e.g., 3 x 3 minutes) | No (also removes Fmoc) | N-terminus should be Boc-protected. sigmaaldrich.compeptide.com Can cause side reactions at high concentrations. peptide.com |
| Hydroxylamine hydrochloride/ Imidazole in NMP | Dde | Room temperature, 30-60 minutes | Yes | Provides complete orthogonality for Dde removal in the presence of Fmoc. sigmaaldrich.compeptide.com |
The manipulation of pH provides another avenue for achieving chemoselective deprotection in peptide synthesis. While not the primary method for Dde/ivDde removal, pH control is a fundamental principle in orthogonal strategies, particularly concerning the stability of various protecting groups.
For instance, the Fmoc group is labile to basic conditions (typically pH > 9), while Boc groups are removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). americanpeptidesociety.orgnih.gov The side-chain protecting groups used in conjunction with Fmoc-Dap-OH.HCl, such as Dde and ivDde, are stable to both the basic conditions of Fmoc removal and the acidic conditions of final resin cleavage. sigmaaldrich.com
Recent research has explored manipulating the pH response of peptides containing diaminopropionic acid to control their biological activity and reduce cytotoxicity. iris-biotech.de While this research focuses on the properties of the final peptide, the underlying principles of pH-dependent charge state and reactivity are relevant to the strategic design of deprotection steps during synthesis. The development of protecting groups that can be cleaved under specific, mild pH conditions remains an active area of research, aiming to provide even greater control and orthogonality in complex peptide synthesis.
For example, certain protecting groups, although not standard for Dap, are designed for pH-dependent removal. The use of very dilute acid (e.g., 1% TFA) can selectively remove highly acid-sensitive groups like Mmt (monomethoxytrityl), while leaving more robust acid-labile groups like Boc intact. d-nb.info This highlights the potential for fine-tuning deprotection through careful control of the acidic or basic environment.
| Protecting Group Family | pH Range for Removal | Typical Reagents | Compatibility with Fmoc-Dap(Dde/ivDde)-OH |
| Fmoc | Basic (>9) | 20% Piperidine in DMF | Orthogonal to Dde/ivDde and acid-labile groups. sigmaaldrich.comamericanpeptidesociety.org |
| Boc | Acidic | Trifluoroacetic Acid (TFA) | Orthogonal to Fmoc, Dde, and ivDde. americanpeptidesociety.orgnih.gov |
| Dde/ivDde | Neutral/Slightly Basic | 2% Hydrazine or Hydroxylamine HCl/Imidazole | Stable to standard Fmoc and Boc removal conditions. sigmaaldrich.compeptide.com |
| Highly Acid-Labile (e.g., Mmt, Mtt) | Mildly Acidic | 1-2% TFA in DCM | Orthogonal to Fmoc, Dde, and ivDde. d-nb.info |
Applications in Advanced Peptide and Peptidomimetic Synthesis
Engineering of Complex Peptide Architectures
The incorporation of Dap residues is a key strategy for moving beyond simple linear peptide chains to construct more complex and structurally defined molecules. This capability is fundamental to mimicking the elaborate structures of natural bioactive peptides and proteins.
Fmoc-Dap-OH derivatives are instrumental in the synthesis of cyclic peptides, where a macrocycle is formed by creating a lactam (amide) bond between the Dap side-chain amine and a carboxylic acid, often the C-terminus of the peptide chain. nih.gov This on-resin cyclization is a powerful technique for creating conformationally constrained peptides.
An orthogonal protection strategy is essential for this process. iris-biotech.de For instance, a derivative such as Fmoc-Dap(Alloc)-OH can be incorporated into a growing peptide chain using standard Fmoc-SPPS. rsc.orgfrontiersin.org After the linear sequence is assembled, the Alloc group is selectively removed using a palladium catalyst, exposing the side-chain amine. rsc.orgfrontiersin.org This newly freed amine can then react with the deprotected C-terminal carboxylic acid to form the desired macrocycle. nih.govrsc.org This approach has been successfully employed in the total synthesis of complex lipopeptide antibiotics such as brevicidine and malacidin A. rsc.orgfrontiersin.org Research has also demonstrated the use of Fmoc-Dap(Mtt)-OH in combination with Fmoc-Asp(OAllyl)-OH for on-resin side-chain to side-chain cyclization to produce lactam-bridged analogues of conotoxins. nih.gov
| Peptide/Analogue | Dap Derivative Used | Cyclization Strategy | Key Finding |
|---|---|---|---|
| Brevicidine Analogue | Fmoc-Dap(Alloc)-OH | Side-chain to C-terminus macrolactamization | Demonstrated a synthetic route to amide-linked analogues of natural ester-containing lipopeptides. rsc.org |
| Malacidin A | Fmoc-Dap(Alloc)-OH | Tail-to-side chain solution-phase cyclization | Enabled the synthesis of a complex calcium-dependent lipopeptide antibiotic. frontiersin.org |
| Conotoxin Lactam Analogue | Fmoc-Dap(Mtt)-OH | Side-chain (Dap) to side-chain (Asp) cyclization | Created stable amide-bridged mimics of disulfide-rich peptides for targeting cancer-specific glycans. nih.gov |
| Cyclic Tetrapeptides | Fmoc-Dap(Boc)-OH | Head-to-tail cyclization | Used to prepare cyclic peptides that self-assemble into ion-selective channels. peptide.com |
The side-chain amine of Dap provides a convenient point for branching, allowing for the synthesis of peptides with multiple functional domains or appended moieties. The Fmoc/Dde strategy is a standard approach for creating such structures. sigmaaldrich.com In this method, a derivative like Fmoc-Dap(Dde)-OH is used. The Dde group is stable to the piperidine (B6355638) used for Fmoc removal but can be selectively cleaved with dilute hydrazine (B178648). sigmaaldrich.com Once the Dde group is removed, the exposed side-chain amine can be used as an attachment point for another peptide chain, a fluorescent tag, or other functional molecules.
Chemoselective ligation strategies further expand the utility of Dap. For example, a Dap-Ser dipeptide, synthesized from Fmoc-Dap-OH, can be incorporated into a peptide sequence. nih.gov This dipeptide then serves as a hydroxyl amino functionality on the peptide's side chain, enabling the construction of diverse and complex peptide architectures through subsequent ligation reactions. nih.gov This approach facilitates the creation of multi-cyclic peptide structures, which are of growing interest for developing new peptide drugs. researchgate.net
Fmoc-Dap-OH and its analogues are used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved properties. One significant application is in the synthesis of lanthionine-containing peptides (lantibiotics). researchgate.net Lanthionine (B1674491) is a thioether analogue of cystine, and it forms intramolecular bridges that are crucial for the structure and activity of these potent antimicrobial agents. researchgate.netacs.org Synthetically, lanthionine bridges can be formed by the S-alkylation of a cysteine residue with a suitable precursor, which can be derived from Dap. researchgate.net The use of orthogonally protected lanthionine building blocks, synthesized via multi-step routes, allows for their incorporation into peptides via SPPS and subsequent on-resin cyclization to form the characteristic thioether-bridged rings found in lantibiotics like nisin. researchgate.netacs.org
Furthermore, Dap residues can be incorporated into diketopiperazine-based peptidomimetics, known as bis-peptides, which are designed to be shape-persistent scaffolds. pitt.edu These structures can mimic protein domains, such as α-helices, and act as potent inhibitors of protein-protein interactions. pitt.edu
Design and Synthesis of Peptides with Tunable Properties
The incorporation of a non-natural amino acid like Dap allows for the rational design of peptides with tailored physicochemical and biological properties that are not readily accessible with the 20 proteinogenic amino acids.
A major obstacle in the therapeutic application of peptides is their rapid degradation by proteases in the body. nih.gov Incorporating non-natural amino acids like Dap is a well-established strategy to enhance proteolytic stability. nih.govrsc.org Since proteases have high specificity for peptide bonds flanked by natural L-amino acid residues, the presence of an unnatural residue like Dap can hinder enzyme recognition and cleavage.
Studies on antimicrobial peptides (AMPs) have shown that replacing natural L-lysine residues with L-Dap can significantly improve stability against proteases. nih.govacs.org In one study, derivatives of an AMP called Pep05 were synthesized with various unnatural amino acids, including L-Dap. nih.gov The stability of these peptides was tested against trypsin and plasma proteases, revealing that the incorporation of non-natural amino acids enhanced resistance to degradation. nih.gov Another study systematically replaced lysine (B10760008) with its shorter-chain analogues, including ornithine (Orn), diaminobutyric acid (Dab), and Dap, in a designed antimicrobial peptide. acs.org While a significant decrease in the side-chain length, as with Dap, sometimes led to a loss in antimicrobial activity, it also contributed to altered protease susceptibility. acs.org This highlights the trade-offs that must be balanced in designing stable and active peptide therapeutics.
| Peptide Series | Modification Strategy | Key Finding on Proteolytic Resistance |
|---|---|---|
| Pep05 Analogues | Substitution of L-Lys and L-Arg with L-Dap, L-Dab, and D-amino acids. | The incorporation of unnatural amino acids, including Dap, enhanced the stability of the peptides toward proteases. nih.gov |
| P4 Analogues | Systematic mutation of Lys with Orn, Dab, and Dap. | Substitution with Dap altered the peptide's activity and demonstrated how side-chain modifications impact protease resistance and biological function. acs.org |
| De Novo Designed AMPs | Incorporation of L-Dab and L-Dap on the polar face of amphipathic helices. | Showed that using Dap and Dab can dramatically reduce hemolytic activity while maintaining antimicrobial potency, contributing to overall therapeutic potential which includes stability. nih.gov |
Optimization of Peptide Conformation and Preorganization
The incorporation of Nα-Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap-OH·HCl) into peptide sequences is a strategic approach for influencing and controlling the three-dimensional structure of peptides and peptidomimetics. The unique stereochemistry and compact nature of the diaminopropionic acid residue serve as a powerful tool for peptide preorganization, which is critical for enhancing biological activity, receptor affinity, and stability.
By introducing Fmoc-Dap-OH·HCl, chemists can create specific structural motifs and constraints. The Dap residue can act as a hinge or a turn-inducing element, guiding the peptide backbone into a desired conformation. This is particularly valuable in the design of peptidomimetics, where the goal is to mimic the secondary structure of a native peptide, such as α-helices or β-turns, to modulate protein-protein interactions or enzyme activity. researchgate.net For instance, peptidomimetics containing (S)-α,β-diaminopropionic acid (Dap) residues can be cyclized to form (S)-imidazolidin-2-one-4-carboxylate (Imi), which acts as a trans-restricted proline analogue and induces well-defined γ'-turn conformations. researchgate.net
Research has demonstrated the critical role of the linker geometry provided by Dap in optimizing the affinity of macrocyclic peptide inhibitors. In a study on Zika Virus (ZiPro) protease inhibitors, a cyclic peptide with a Dap-based linker was found to be over 20 times more potent than an analogue with a 2,4-diaminobutyric acid (Dab) linker, which differs by only a single methylene (B1212753) group. nih.gov This significant increase in activity highlights how the shorter, more constrained Dap linker preorganizes the peptide into an extended conformation that better fits the enzyme's active site, thereby reducing the entropic penalty upon binding. nih.gov The use of Dap as an isostere of serine, which is recognized by the protease, may also contribute to this enhanced affinity. nih.gov This ability to enforce a specific, bioactive conformation makes Fmoc-Dap-OH·HCl a key building block in the rational design of potent and selective peptide-based therapeutics. chemimpex.comchemimpex.com
Solid-Phase Synthesis Protocols Incorporating Fmoc-Dap-OH.HCl
Fmoc-Dap-OH·HCl is readily integrated into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows. chemimpex.com The general protocol involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support (resin). uci.edursc.org The synthesis cycle begins with the swelling of the resin in a suitable solvent, typically N,N-dimethylformamide (DMF). uci.edu The temporary Fmoc protecting group on the N-terminus of the resin-bound peptide is then removed using a solution of a weak base, most commonly 20% piperidine in DMF. rsc.orgwikipedia.org
Following Fmoc deprotection, the resin is thoroughly washed to remove residual piperidine and byproducts. The next amino acid, in this case, Fmoc-Dap-OH·HCl, is then "coupled" to the newly exposed N-terminal amine. This involves pre-activating the carboxylic acid of Fmoc-Dap-OH·HCl with a coupling reagent to form a reactive intermediate, which then readily forms a peptide bond with the resin-bound amine. rsc.org An excess of the amino acid and coupling reagents is typically used to drive the reaction to completion. The coupling reaction's progress can be monitored using qualitative tests like the Kaiser (ninhydrin) test to detect the presence of any remaining free primary amines. rsc.org After the coupling is complete, the resin is washed again to remove excess reagents and byproducts, and the cycle of deprotection and coupling is repeated for the subsequent amino acids in the sequence. rsc.org
Coupling Reagent Selection and Reaction Optimization
The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions during the incorporation of Fmoc-Dap-OH·HCl. The selection depends on factors such as the steric hindrance of the amino acids being coupled and the desired reaction kinetics. Common classes of coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and phosphonium (B103445) or aminium/uronium salts such as PyBOP, HBTU, HATU, and HCTU. rsc.orgp3bio.com
For sterically hindered couplings or to suppress racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure are often used in conjunction with carbodiimides. rsc.org Uronium/aminium reagents like HATU are generally considered highly efficient. For example, one study found that using HATU with HOAt resulted in a 98% coupling efficiency, significantly outperforming HBTU (85%) or DIC (78%). However, for certain derivatives like Fmoc-D-Dap(N3)-OH, it has been noted that PyBOP or Castro's reagent yields better results than HBTU or TBTU. peptide.com Caution is also warranted as some coupling reagents can promote side reactions; for instance, the use of PyBOP with the related Fmoc-Dab(Mtt)-OH has been shown to cause intramolecular cyclization to form a lactam. rsc.org
Reaction optimization involves adjusting parameters such as reagent stoichiometry, reaction time, and temperature. Typically, a 2- to 5-fold molar excess of the Fmoc-amino acid and coupling reagents over the resin loading capacity is used. Coupling times can range from 20 minutes to several hours, with longer times often recommended as the peptide chain elongates. uci.edursc.org The use of a base, such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, is required to neutralize the hydrochloride salt of the incoming amino acid and to facilitate the reaction. uci.edursc.org
| Coupling Reagent/System | Typical Conditions | Reported Efficiency/Notes | Reference |
|---|---|---|---|
| HATU/HOAt | 4 eq Fmoc-AA-OH, 4 eq HATU, 4.5 eq HOAt, with base (NMM or collidine) in DMF | High efficiency (98%), low side products (<1%) reported in a comparative study. | |
| PyBOP/HOAt | 4 eq Fmoc-AA-OH, 4 eq PyBOP, 12 eq HOAt, 12 eq DIEA in DMF | Recommended for long couplings and for incorporating modifications. rsc.org Also recommended for azido-Dap derivatives. peptide.com | rsc.orgpeptide.com |
| HBTU/DIEA | 4 eq Fmoc-AA-OH, 4 eq HBTU, 8 eq DIEA in DMF | Commonly used, but may be less efficient (85%) than HATU and can give poor results with some Dap derivatives. peptide.com | rsc.orgpeptide.com |
| HCTU | Used with a base like collidine in DMF | A common and robust coupling agent. uci.edu | uci.edu |
| DIC/Oxyma | 4 eq Fmoc-AA-OH, 4 eq DIC, 4 eq Oxyma in DMF | Considered a milder coupling method. rsc.org Efficiency may be lower (78%) than uronium salts. | rsc.org |
Resin Selection and Loading Considerations
For the synthesis of peptides with a C-terminal amide, Rink Amide resin is a common choice. uci.edursc.org Cleavage from this resin typically requires strong acid conditions, such as a cocktail containing trifluoroacetic acid (TFA), which simultaneously removes most acid-labile side-chain protecting groups. uci.edubeilstein-journals.org If a C-terminal carboxylic acid is desired, resins like 2-chlorotrityl chloride (2-CTC) or Wang resin are employed. uci.edu The 2-CTC resin is particularly advantageous as it is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions that leave many side-chain protecting groups intact, which is useful for the synthesis of protected peptide fragments. beilstein-journals.orgpeptide.com
The first step in SPPS is loading the first amino acid onto the resin. For Fmoc-Dap-OH·HCl, this would involve coupling it to a pre-functionalized resin (like a Rink Amide resin with the Fmoc group already removed) or loading it onto a resin like 2-chlorotrityl chloride. Loading onto 2-CTC resin typically involves dissolving Fmoc-Dap-OH·HCl in a solvent like dichloromethane (B109758) (DCM) with a hindered base such as 2,4,6-collidine or DIEA and allowing it to react with the resin for several hours. uci.edu After loading, any remaining unreacted sites on the resin are often "capped" by reacting them with an agent like methanol (B129727) or an acetic anhydride (B1165640) solution to prevent them from interfering in subsequent coupling steps. uci.edu The loading capacity of the resin, which is the amount of the first amino acid attached per gram of resin (usually measured in mmol/g), must be determined to accurately calculate the stoichiometry for the subsequent coupling steps. rsc.org
| Resin Type | C-Terminal Functionality | Cleavage Conditions | Key Features | Reference |
|---|---|---|---|---|
| Rink Amide Resin | Amide | Strong acid (e.g., TFA/scavenger cocktail) | Standard choice for producing peptide amides. uci.edu | uci.edursc.org |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | Mild acid (e.g., dilute TFA or acetic acid) | Allows for cleavage while keeping acid-labile side-chain protecting groups intact. uci.edu | uci.edupeptide.com |
| Wang Resin | Carboxylic Acid | Strong acid (e.g., TFA/scavenger cocktail) | A standard resin for peptide acids, but requires stronger cleavage conditions than 2-CTC resin. uci.edu | uci.edu |
Fmoc Dap Oh.hcl in Bioconjugation and Labeling Chemistry
Integration of Bio-Orthogonal Functionalities
A significant application of Fmoc-Dap-OH is its use as a scaffold to introduce bio-orthogonal functional groups into peptides. Bio-orthogonal reactions occur rapidly and selectively in complex biological environments without interfering with native biochemical processes. medchemexpress.eu This has made derivatives of Fmoc-Dap-OH indispensable tools for chemical biology.
The most prominent bio-orthogonal modification involving Dap is the introduction of an azide (B81097) (N₃) group onto its side chain, creating N-α-Fmoc-N-β-azido-L-2,3-diaminopropionic acid, commonly known as Fmoc-L-Dap(N₃)-OH or Fmoc-L-Ala(N₃)-OH. cam.ac.uklookchem.com This is achieved by a diazo-transfer reaction on the side-chain amine of Fmoc-Dap-OH. cam.ac.uk The resulting azide-functionalized amino acid is a stable, readily incorporated building block in Fmoc-based SPPS. cam.ac.uklookchem.com
The azide group is exceptionally useful because it is nearly absent in biological systems and participates in highly specific "click chemistry" reactions. medchemexpress.eu It serves as a chemical handle for the covalent attachment of molecules equipped with a complementary reactive partner, most commonly an alkyne. lookchem.compharmaffiliates.com
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole ring that links the two molecules. rhhz.netissuu.com Peptides containing a Dap(N₃) residue can be efficiently conjugated to alkyne-tagged molecules, such as reporter probes, imaging agents, or drug molecules, using a copper(I) catalyst. lookchem.compharmaffiliates.compeptide.com This reaction is high-yielding and can be performed in aqueous and organic solvents. issuu.com
The triazole linkage formed is considered a good mimic of the native amide bond in peptides but has the advantage of being resistant to enzymatic degradation by proteases, enhancing the stability of the resulting conjugate. rhhz.net Researchers have utilized on-resin CuAAC to synthesize cyclic peptidomimetics by incorporating both an azide-modified amino acid like Fmoc-Dap(N₃)-OH and an alkyne-containing amino acid into the peptide sequence. rhhz.net
While CuAAC is highly efficient, the cytotoxicity of copper catalysts can limit its application in living cells. biochempeg.com This led to the development of copper-free click chemistry, notably the strain-promoted azide-alkyne cycloaddition (SPAAC). biochempeg.comsigmaaldrich.com In SPAAC, the azide group reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a metal catalyst. peptide.comglpbio.commedchemexpress.com
Fmoc-Dap(N₃)-OH is a key reagent for incorporating the requisite azide functionality into peptides destined for SPAAC. peptide.comglpbio.commedchemexpress.com This allows for the labeling of peptides and proteins in live cells and organisms. biochempeg.comsigmaaldrich.com The reaction is biocompatible, fast, and highly specific, enabling the tracking of biomolecules in their native environment. medchemexpress.eubiochempeg.com For example, bacteria-targeting peptides containing Dap(N₃) can be synthesized and subsequently labeled with a DBCO-functionalized fluorophore for imaging applications. acs.org
Development of Advanced Linker Systems
The unique chemical properties of Fmoc-Dap-OH and its derivatives make them ideal components in the design of advanced linker systems. Linkers are crucial in many areas of biotechnology, particularly in connecting a biologically active molecule to another moiety, such as a drug, a probe, or a solid support.
Fmoc-Dap-OH derivatives are integral to the synthesis of linkers for creating peptide-small molecule conjugates, such as antibody-drug conjugates (ADCs). In this context, a peptide can act as a cleavable or non-cleavable linker between the antibody and a cytotoxic drug. The diaminopropionic acid residue provides a site for attaching the drug payload. medchemexpress.com
For example, research has described Fmoc-NMe-Val-Val-Dil-Dap-OH as a key intermediate in the preparation of a drug-linker conjugate for the potent cytotoxic agent monomethyl auristatin F (MMAF). medchemexpress.com The Dap residue in this complex structure serves as a conjugation point, demonstrating its utility in building the sophisticated linker systems required for targeted drug delivery. The ability to precisely install Dap into a peptide sequence allows for fine-tuning the linker's properties, which can influence the stability, solubility, and release mechanism of the conjugated drug.
Scaffold Applications in Bioconjugate Assembly
The unique trifunctional nature of diaminopropionic acid derivatives, including Fmoc-Dap-OH.HCl, makes them valuable scaffolds for the assembly of bioconjugates. chemimpex.comnetascientific.com The presence of a carboxylic acid, a protected α-amino group, and a reactive β-amino group allows for the controlled and orthogonal attachment of different molecular entities.
After incorporation into a peptide sequence via its carboxyl and α-amino groups through standard solid-phase peptide synthesis (SPPS), the β-amino group of the Dap residue becomes a key site for further functionalization. This side-chain amine can be selectively modified while the peptide remains attached to the solid support. peptide.com This strategy enables the construction of branched or cyclic peptides and the attachment of various functional moieties. mdpi.com
Research has demonstrated the use of Dap as a scaffold to create complex structures. For instance, it can serve as a hub for creating peptide-based therapeutics, targeted drug delivery systems, and diagnostic agents. chemimpex.comnetascientific.com The ability to attach molecules like polyethylene (B3416737) glycol (PEG) chains or other biomolecules to the Dap side chain can enhance the pharmacokinetic properties of the resulting conjugate.
Derivatives of Fmoc-Dap-OH are employed in the synthesis of peptide ligands where the Dap residue, along with others like cysteine, links the peptide to a molecular scaffold, forming looped structures. google.com This approach is critical in designing molecules with specific binding properties.
Preparation of Labeled Peptides for Biochemical and Cellular Probes
This compound and its derivatives are instrumental in preparing peptides labeled with various tags, which are essential tools for biochemical and cellular research. The selective deprotection of the Dap side-chain amino group provides a convenient handle for introducing fluorescent dyes, affinity tags, and other reporter molecules. peptide.com
The β-amino group of the Dap residue incorporated into a peptide is an ideal site for attaching fluorescent probes. bachem.com This allows for the synthesis of fluorescently labeled peptides used in a wide range of applications, including cell imaging, protein-protein interaction studies, and enzyme activity assays. researchgate.net
A common strategy involves synthesizing the peptide chain using Fmoc-SPPS and then, while the peptide is still on the resin, selectively deprotecting the side-chain protecting group of the Dap residue to expose the amine. This amine is then reacted with a fluorescent dye that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. bachem.com For example, a fluorescent amino acid like Fmoc-Dap(NBD)-OH, where NBD (nitrobenzoxadiazole) is the fluorophore, can be directly incorporated into the peptide sequence. researchgate.net
The use of Dap for labeling offers an alternative to labeling the N-terminus or the side chain of lysine (B10760008), providing flexibility in the design of the labeled peptide. peptide.combachem.com This is particularly useful when the N-terminus or specific lysine residues are critical for the peptide's biological activity.
Table 1: Examples of Fluorescent Probes and their Activation Chemistry for Labeling via Dap Residues
| Fluorescent Probe | Reactive Group for Amine Coupling | Resulting Linkage |
| 6-Carboxyfluorescein (FAM) | N-hydroxysuccinimide (NHS) ester | Amide |
| Rhodamine B | N-hydroxysuccinimide (NHS) ester | Amide |
| Nitrobenzoxadiazole (NBD) | Chloride | Amine |
| BODIPY-FL | N-hydroxysuccinimide (NHS) ester | Amide |
This table is generated based on common fluorescent labeling strategies. Specific reaction conditions may vary. researchgate.netnih.gov
Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a widely used technique in biochemistry for purification, detection, and immobilization of proteins and peptides. qyaobio.comsb-peptide.com The extraordinary affinity between biotin and streptavidin forms the basis of many assay systems. qyaobio.com
This compound provides a convenient route for the site-specific biotinylation of peptides. Similar to fluorescent labeling, the peptide is assembled on a solid support, and the side-chain amino group of an incorporated Dap residue is used as the attachment point for biotin. peptide.com This can be achieved by reacting the free amine with an activated biotin derivative, such as biotin-NHS ester. nih.gov
This method allows for the creation of C-terminally or internally biotinylated peptides, which is advantageous when N-terminal biotinylation might interfere with the peptide's function. qyaobio.comnih.gov Besides biotin, other affinity tags like those used in click chemistry (e.g., azides) can be introduced via Dap derivatives, further expanding the possibilities for bioconjugation. sb-peptide.commedchemexpress.commedchemexpress.com For example, Fmoc-Dap(N3)-OH can be used to introduce an azide group, which can then be selectively reacted with an alkyne-containing molecule in a click chemistry reaction. medchemexpress.com
Table 2: Common Affinity Tags and Their Conjugation Chemistry via Dap Derivatives
| Affinity Tag | Reactive Moiety on Dap Derivative | Partner Reactive Group | Reaction Type |
| Biotin | Amine | Activated Biotin (e.g., NHS-ester) | Acylation |
| Azide | Azide (from Fmoc-Dap(N3)-OH) | Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Maleimide | Amine (reacted with a maleimide-containing linker) | Thiol (e.g., from a cysteine residue) | Michael Addition |
This table illustrates common affinity tagging methods. The use of specific derivatives like Fmoc-Dap(N3)-OH facilitates these conjugations. sb-peptide.commedchemexpress.com
Structural and Mechanistic Investigations of Fmoc Dap Oh.hcl in Peptides
Impact of Fmoc-Dap-OH.HCl Incorporation on Peptide Secondary Structure
The introduction of a Dap residue, facilitated by this compound, can significantly influence the secondary structure of a peptide. The additional amino group in the side chain introduces a new site for hydrogen bonding and potential charge interactions, which can either stabilize or destabilize canonical secondary structures like α-helices and β-sheets.
Research has shown that substituting lysine (B10760008) with Dap can affect the stability of α-helical structures in simple polypeptides. acs.org This is attributed to the shorter side chain of Dap, which alters the hydrophobic interactions and the potential for salt bridge formation that are crucial for helix stability. acs.orgsci-hub.st In some cases, the incorporation of D-amino acids, including D-isomers of Dap, can disrupt or induce kinks in α-helical structures. frontiersin.org
In the context of β-sheets, the strategic placement of Dap can act as a turn-inducer. For instance, a diketopiperazine scaffold derived from L-aspartic acid and (S)-2,3-diaminopropionic acid has been shown to promote the formation of β-hairpin mimics. nih.govfigshare.com This is achieved through the formation of stable hydrogen-bonded rings that force the peptide chain to adopt a reverse turn. nih.govfigshare.com
Furthermore, the protonation state of the Dap side chain, which is pH-dependent, can lead to conformational switching. Circular dichroism (CD) studies have demonstrated that peptides rich in Dap can transition from an α-helical conformation at neutral pH to an unordered state at lower pH. nih.gov This pH sensitivity is attributed to the lowered pKa of the β-amino group when incorporated into a peptide backbone, making Dap-containing peptides responsive to their chemical environment. nih.gov
Conformational Analysis of Peptides Containing Diaminopropionic Acid Residues
The conformational landscape of peptides containing Dap residues has been investigated using a variety of spectroscopic and computational techniques. These studies provide detailed insights into the structural preferences of these modified peptides.
A detailed conformational and electrochemical study of ferrocene-peptide conjugates based on L-Dap revealed that these homopeptides tend to adopt a 3₁₀-helical structure in both solution and the solid state, as confirmed by IR absorption, NMR, and X-ray diffraction. researchgate.net The orientation of the carbonyl groups in these helical structures creates a macrodipole that influences the electronic properties of the peptide. researchgate.net
Circular dichroism spectroscopy is a powerful tool for assessing the secondary structure of Dap-containing peptides. As mentioned earlier, CD studies have shown a pH-dependent conformational change in Dap-rich peptides, transitioning from α-helical to random coil structures as the pH decreases. nih.gov This transition is a direct consequence of the protonation of the β-amino group of the Dap side chain. nih.gov
Computational modeling, in conjunction with experimental techniques like ¹H NMR, IR, and CD spectroscopy, has been employed to analyze the conformation of peptidomimetics containing Dap. These studies have confirmed the formation of β-hairpin structures stabilized by intramolecular hydrogen bonds. nih.govfigshare.com
The table below summarizes the observed conformational preferences of peptides containing diaminopropionic acid residues based on different analytical methods.
| Analytical Method | Observed Conformation/Structural Feature | Reference(s) |
| IR Absorption & NMR | 3₁₀-helical structure in ferrocenyl-conjugated homopeptides of L-Dap. | researchgate.net |
| X-ray Diffraction | 3₁₀-helical structure in ferrocenyl-conjugated homopeptides of L-Dap. | researchgate.net |
| Circular Dichroism (CD) | pH-dependent transition from α-helical to unordered conformation in Dap-rich peptides. Evidence of β-hairpin mimics in peptidomimetics. | nih.govfigshare.comnih.gov |
| Computational Modeling | Formation of β-hairpin mimics stabilized by hydrogen bonds. | nih.govfigshare.com |
Elucidation of Reaction Mechanisms in Synthesis and Deprotection Processes
The successful incorporation of Dap into peptides using this compound relies on a thorough understanding of the underlying reaction mechanisms during synthesis and deprotection steps.
Synthesis: The synthesis of Fmoc-Dap-OH itself often starts from readily available precursors like Fmoc-protected asparagine. cam.ac.uk A common method involves a Hofmann rearrangement, although this can be sensitive to the protecting groups used. acs.orgsci-hub.st An alternative, efficient synthesis utilizes a Curtius rearrangement starting from N(α)-Boc-Asp(OBn)-OH to establish the β-nitrogen. acs.orgsci-hub.st Another approach involves a copper-catalyzed diazo transfer from amine precursors. cam.ac.uk
Deprotection: The removal of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a critical step in solid-phase peptide synthesis (SPPS). This process is typically achieved using a mild base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govwikipedia.org The mechanism proceeds via a two-step E1cB (elimination, unimolecular, conjugate base) pathway. acs.orgmdpi.com
Proton Abstraction: The secondary amine base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system. nih.govscielo.org.mx
β-Elimination: This is followed by a β-elimination reaction that liberates the free amine of the amino acid and generates a highly reactive dibenzofulvene (DBF) intermediate and carbon dioxide. scielo.org.mxpeptide.com
Scavenging: The DBF byproduct is an electrophile that can react with the newly deprotected amine, leading to chain termination. peptide.com To prevent this, the secondary amine used for deprotection (e.g., piperidine) acts as a scavenger, trapping the DBF to form a stable and soluble adduct that is easily washed away. acs.orgscielo.org.mx
The efficiency of the deprotection can be influenced by several factors, including the choice of base, solvent, and the peptide sequence itself. nih.govscielo.org.mx While piperidine is the most common base, alternatives like 4-methylpiperidine, piperazine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been investigated to optimize deprotection and minimize side reactions such as aspartimide formation. nih.govacs.orgpeptide.com
The table below outlines the key steps and reagents involved in the Fmoc deprotection process.
| Step | Description | Reagents/Conditions | Reference(s) |
| Proton Abstraction | A base removes the acidic proton from the fluorenyl group of the Fmoc moiety. | Secondary amines (e.g., piperidine, DBU) in DMF. | nih.govscielo.org.mxpeptide.com |
| β-Elimination | The intermediate undergoes elimination to release the deprotected amine, carbon dioxide, and dibenzofulvene (DBF). | Spontaneous following proton abstraction. | scielo.org.mxpeptide.com |
| DBF Scavenging | The secondary amine traps the reactive DBF intermediate to prevent side reactions with the peptide. | Piperidine or other secondary amines. | acs.orgscielo.org.mxpeptide.com |
Future Directions and Emerging Research Avenues
Advancements in Automated Synthesis of Complex Peptides
The automation of Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides, enabling the creation of longer and more complex sequences with high fidelity and reproducibility. peptide.comekb.egopenaccessjournals.com The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to modern automated synthesis, as its removal can be easily monitored by UV spectroscopy, and the milder basic conditions required for its cleavage are compatible with a wide range of sensitive and modified amino acids. ekb.egnih.gov
Fmoc-Dap-OH.HCl is seamlessly integrated into these automated protocols. Automated synthesizers, including those that utilize microwave irradiation to accelerate coupling and deprotection steps, can efficiently incorporate this non-canonical amino acid into a growing peptide chain. ekb.eg The process involves sequential steps of deprotecting the Nα-Fmoc group, coupling the next amino acid, and capping any unreacted amines to prevent deletion sequences, all performed automatically. ekb.eg This automation significantly reduces synthesis time and human error, making complex peptides containing Dap residues more accessible for research. openaccessjournals.com
A significant area of advancement is the use of this compound in the high-throughput synthesis of large combinatorial peptide libraries. These libraries, which can contain thousands to millions of unique peptide sequences, are powerful tools for drug discovery and screening for protein-protein interaction inhibitors. nih.govgoogle.com Methodologies like the "split-and-pool" synthesis strategy are employed to generate this vast molecular diversity on resin beads. google.comnih.gov
In this context, this compound and its orthogonally protected derivatives are invaluable. For example, a library of bicyclic peptides was synthesized using a Dap residue as a key branching point. google.com The synthesis started by linking the Dap residue to the solid support, followed by the construction of peptide chains from its two amino groups, with randomization introduced via the split-and-pool method. google.com Such libraries allow for the rapid screening and identification of bioactive peptides with high affinity and specificity for therapeutic targets. nih.govgoogle.com
| Synthesis Strategy | Description | Application Example | Reference(s) |
| Split-and-Pool Synthesis | A solid support resin is divided into equal portions, each is coupled with a different amino acid, and then all portions are recombined. Repeating this process creates a library where each bead carries a unique peptide sequence. | Generation of a bicyclic peptide library for screening against protein targets like TNFα. | google.com |
| One-Bead Two-Compound | A strategy where each resin bead contains two related molecules: the final target compound (e.g., a cyclic peptide) and a linear version that can be easily sequenced by mass spectrometry to identify the structure of a "hit". | Creation of a tyrocidine analogue library to screen for new antibiotics. | nih.gov |
| Automated Fast-Flow Synthesis | Utilizes a fully automatic flow-based synthesizer for extremely rapid amide bond formation and Fmoc deprotection, with cycle times as short as 40 seconds. | Rapid synthesis of peptide sequences for use in affinity selection and screening platforms. | nih.gov |
Exploration of Novel Side-Chain Reactivities and Modifications
The true synthetic versatility of this compound lies in the chemical reactivity of its side-chain amino group. To harness this, researchers typically use a derivative where the side-chain amine is protected by a group that is orthogonal to the acid-labile side-chain protecting groups (like Boc) and the base-labile Nα-Fmoc group. sigmaaldrich.com This orthogonal strategy allows for the selective deprotection and modification of the Dap side chain while the peptide remains anchored to the solid support. sigmaaldrich.com
This approach opens a vast landscape of potential modifications. The unmasked side-chain amine can be used as a handle for:
Peptide Cyclization and Branching : Creating bicyclic peptides by linking the Dap side chain to another part of the peptide backbone or a scaffold molecule like trimesic acid. google.comrsc.org
Conjugation : Attaching a wide array of functional molecules, including fluorophores (e.g., 5/6-FAM), biotin (B1667282) tags, or chelating agents for radiometals (e.g., DOTA). acs.orgmdpi.com
Formation of Peptidomimetics : Introducing non-peptidic structures to enhance stability or confer new properties.
The choice of the side-chain protecting group is crucial for this strategy.
| Orthogonal Protecting Group | Cleavage Conditions | Application | Reference(s) |
| Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄ (Palladium catalyst) | Removal allows for on-resin cyclization or conjugation. Used in the synthesis of bicyclic peptide libraries. | google.comrsc.org |
| Mtt (4-Methyltrityl) | 1% TFA in DCM (very mild acid) | Allows for selective deprotection without cleaving other acid-labile groups. Used to attach linkers and functional groups. | mdpi.com |
| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2-10% Hydrazine (B178648) in DMF | Provides robust protection that can be removed to allow for side-chain modification after the main peptide chain is assembled. | sigmaaldrich.com |
| Azido (B1232118) (-N₃) | Thiols or phosphines | The azido group is stable to standard SPPS conditions and can be reduced to an amine for further modification or used in "click chemistry" reactions. | sigmaaldrich.comiris-biotech.de |
Integration of this compound into Polymeric and Material Science Research (excluding material properties)
Emerging research integrates this compound into the synthesis of novel polymers and biomaterials, focusing on the construction of the molecular architecture itself. The compound serves as a monomer or a specialized building block to create well-defined, peptide-based polymeric structures.
One area of investigation is the synthesis of peptide-based zwitterionic cross-linkers for hydrogels. uidaho.edu By using this compound and other non-natural amino acids in SPPS, researchers can precisely control the spacing and number of charges within the cross-linker molecule. uidaho.edu This allows for a systematic study of how charge distribution within the polymer network's cross-links influences the system, separate from the final material's bulk properties.
Another significant application is the synthesis of cell-penetrating polymers for gene delivery. mdpi.com Research has detailed the synthesis of polymers of N-substituted L-2,3-diaminopropionic acid (DAPEGs) using automated microwave-assisted solid-phase methods. mdpi.com In this work, Fmoc-protected building blocks, including derivatives of Dap, are used to construct polymers designed to bind to nucleic acids. The focus of such research is on the synthetic pathway and the resulting molecular interactions between the polymer and its biological cargo. mdpi.com The inherent aromaticity and hydrophobicity of the Fmoc group itself can also be leveraged to drive the self-assembly of short peptides or single amino acid derivatives into nanostructures for various biomaterial applications. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
